Phenyltrimethylammonium bromide

Description

Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Advanced Chemical Systems

Quaternary ammonium compounds (QACs) represent a broad class of chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups. nih.govnih.gov This fundamental structure imparts a cationic nature to the molecule, making them highly versatile in a wide array of applications. nih.govnih.gov For decades, QACs have been integral as antimicrobials, preservatives, surfactants, and antistatic agents in various products, including cleaners, disinfectants, and personal care items. nih.govnih.govacs.org

The utility of QACs in advanced chemical systems stems from their ability to function as phase-transfer catalysts. chemimpex.comtheaic.org In heterogeneous reaction mixtures, where reactants are in separate, immiscible phases (like an organic and an aqueous phase), the reaction rate is often hindered by the inability of the reactants to interact. theaic.org QACs, with their dual hydrophobic and hydrophilic characteristics, can bridge this gap. cymitquimica.com The positively charged quaternary ammonium cation can pair with an anion from the aqueous phase and transport it into the organic phase, where the reaction can proceed. theaic.org This process enhances reaction rates, often under milder conditions, making it a cornerstone of green chemistry by reducing the need for harsh organic solvents. theaic.org

Beyond catalysis, the surfactant properties of QACs are widely exploited. chemimpex.com Their molecular structure, featuring a hydrophilic "head" (the quaternary ammonium group) and a hydrophobic "tail" (the organic substituents), allows them to reduce surface tension between liquids or between a liquid and a solid. cymitquimica.com This property is fundamental to their role as detergents, emulsifiers, and in some cases, for their ability to interact with biological membranes. chemimpex.comwikipedia.org The vast structural diversity within the QAC family allows for the fine-tuning of these properties to suit specific applications, from industrial processes to biological research. nih.gov

Significance of Trimethylphenylammonium Bromide as a Model Quaternary Ammonium Salt

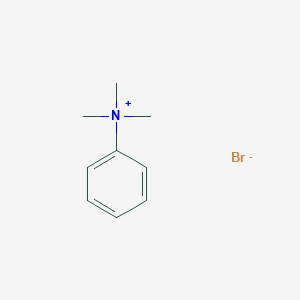

Trimethylphenylammonium bromide, with the chemical formula C9H14BrN, serves as an exemplary model for understanding the behavior and applications of QACs. orientjchem.org It consists of a positively charged N,N,N-trimethylanilinium cation and a bromide anion. medchemexpress.commedchemexpress.com Its structure, featuring a phenyl group and three methyl groups attached to the nitrogen atom, provides a clear example of the amphiphilic nature of QACs. The phenyl group imparts hydrophobicity, while the charged trimethylammonium portion provides hydrophilicity. cymitquimica.com

This compound is frequently utilized as a phase-transfer catalyst in organic synthesis, facilitating reactions between reactants in immiscible phases. chemimpex.commedchemexpress.commedchemexpress.com Its effectiveness in this role makes it a valuable subject for studying the mechanisms of phase-transfer catalysis. Furthermore, it is employed as a reagent in the synthesis of other organic compounds. medchemexpress.commedchemexpress.com

In analytical chemistry, trimethylphenylammonium bromide has demonstrated utility as a selective precipitant for certain metals, such as gold and thallium. acs.org This application highlights the specific interactions that can be achieved by modifying the organic substituents on the quaternary nitrogen. Studies involving trimethylphenylammonium bromide also extend to its surfactant properties and its potential as a corrosion inhibitor. medchemexpress.commedchemexpress.com Its well-defined structure and predictable reactivity make it an ideal candidate for systematic investigations into the structure-activity relationships of QACs.

Research Trajectories and Interdisciplinary Relevance of Trimethylphenylammonium Bromide Studies

Research involving trimethylphenylammonium bromide follows several key trajectories, underscoring its interdisciplinary importance. A primary focus remains on its application in organic synthesis, particularly as a phase-transfer catalyst. chemimpex.com Investigations in this area aim to optimize reaction conditions and expand the scope of reactions that can be facilitated by this catalyst.

Another significant area of research is in materials science. The unique properties of trimethylphenylammonium bromide make it a useful building block for the creation of new materials. chemimpex.com For instance, it can be used in the preparation of cationic surfactants and ionic liquids, which have a wide range of applications. chemimpex.com

In the field of analytical chemistry, research continues to explore its potential as a reagent for the separation and quantification of various analytes. acs.org Its ability to form specific precipitates with certain metal ions is an area of ongoing interest.

Furthermore, studies on trimethylphenylammonium bromide contribute to the broader understanding of QACs in biological systems. chemimpex.com While this article does not delve into specific biological effects, the compound serves as a model to study interactions with proteins and membranes, which has relevance in fields like biochemistry and environmental science. orientjchem.org For example, research has shown that at certain concentrations, it can dissolve membrane proteins. orientjchem.org

The synthesis of trimethylphenylammonium bromide itself is a subject of study, with methods being developed to improve efficiency and yield. orientjchem.org One common method involves the reaction of trimethylamine (B31210) with bromobenzene. orientjchem.org Another approach involves the reaction of xylidine (B576407) with dimethyl sulfate (B86663) to produce phenyltrimethylammonium (B184261) methyl sulfate, which is then reacted with a hydrobromic acid solution and bromine. patsnap.com

The following table summarizes some of the key physical and chemical properties of Trimethylphenylammonium Bromide:

| Property | Value |

| Chemical Formula | C9H14BrN orientjchem.org |

| Molecular Weight | 216.12 g/mol chemimpex.com |

| Appearance | Off-white to light blue crystalline powder chemimpex.com |

| Melting Point | 208 - 213 °C chemimpex.com |

| Solubility | Soluble in polar solvents like water and alcohols cymitquimica.com |

| CAS Number | 16056-11-4 chemimpex.com |

The following table outlines some of the key research applications of Trimethylphenylammonium Bromide:

| Application Area | Specific Use |

| Organic Synthesis | Phase-transfer catalyst chemimpex.commedchemexpress.com |

| Reagent for the synthesis of other organic compounds medchemexpress.com | |

| Analytical Chemistry | Selective precipitant for gold and thallium acs.org |

| Materials Science | Preparation of cationic surfactants and ionic liquids chemimpex.com |

| Biochemical Research | Study of membrane protein dissolution orientjchem.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(phenyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMJFQWRASXXMS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3426-74-2 (Parent) | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60884868 | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white hygroscopic crystals; [Alfa Aesar MSDS] | |

| Record name | Phenyltrimethylammonium bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16582 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16056-11-4 | |

| Record name | Phenyltrimethylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16056-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N-trimethylanilinium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.532 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethylphenylammonium Bromide and Its Derivatives

Quaternization Reactions in the Synthesis of Trimethylphenylammonium Bromide

Quaternization of tertiary amines is the fundamental process for synthesizing quaternary ammonium (B1175870) salts like trimethylphenylammonium bromide. This involves the alkylation of the nitrogen atom in a tertiary amine, resulting in a positively charged cation.

The traditional synthesis of trimethylphenylammonium bromide primarily follows the quaternization of N,N-dimethylaniline. A common and well-documented method involves a two-step process. researchgate.net First, N,N-dimethylaniline is treated with an alkylating agent, typically dimethyl sulfate (B86663), in a solvent like toluene (B28343). orgsyn.org This reaction yields phenyltrimethylammonium (B184261) sulfomethylate, which precipitates from the solution. orgsyn.org The intermediate salt is then treated with hydrobromic acid to exchange the sulfomethylate anion for a bromide anion, yielding the final product. patsnap.com

Another conventional approach is the direct reaction between trimethylamine (B31210) and bromobenzene. mdpi.com However, the most prevalent industrial and laboratory-scale syntheses involve the N,N-dimethylaniline pathway due to the reactivity and accessibility of the starting materials. orgsyn.orgpatsnap.com The reaction of N,N-dimethylaniline with dimethyl sulfate is exothermic and results in the crystallization of the intermediate salt within minutes. orgsyn.org

Table 1: Conventional Synthesis of Phenyltrimethylammonium Intermediate This table summarizes a typical conventional synthesis for the intermediate salt used to produce trimethylphenylammonium derivatives.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Product | Yield | Reference |

| N,N-Dimethylaniline | Dimethyl Sulfate | Toluene | ~40°C initially, then exothermic | 20 min addition, then ~1 hr | Phenyltrimethylammonium sulfomethylate | 89-94% | orgsyn.org |

| Xylidine (B576407)* | Dimethyl Sulfate | Toluene | 40-55°C | 20 min addition, then ~2.5 hrs | Phenyltrimethylammonium methyl sulfate | 89% | patsnap.com |

Note: The term "xylidine" in the patent source appears to be a typographical error for N,N-dimethylaniline based on the context and stoichiometry.

While specific green synthesis protocols for trimethylphenylammonium bromide are not extensively detailed in dedicated literature, general green chemistry principles for the synthesis of quaternary ammonium salts are well-established and directly applicable. These methods focus on reducing waste, minimizing energy consumption, and eliminating hazardous solvents.

Phase-transfer catalysis (PTC) itself, a major application for compounds like trimethylphenylammonium bromide, is considered a green chemical technique. researchgate.netfzgxjckxxb.com It enhances reaction rates between immiscible reactants, often allowing the use of water instead of organic solvents and enabling reactions under milder conditions, thus reducing energy demand and waste. fzgxjckxxb.com

Modern synthetic approaches for quaternary ammonium salts increasingly employ microwave-assisted synthesis. nih.govnih.govresearchgate.net This technique dramatically reduces reaction times from many hours to mere minutes and can often be performed under solvent-free conditions, which aligns with the core principles of green chemistry. nih.govresearchgate.net For example, various N-alkyl quaternary ammonium salts have been synthesized with comparable or better yields than conventional methods using microwave irradiation without any solvent. nih.gov Ultrasound-assisted synthesis is another emerging green method that can accelerate reaction rates and improve yields in chemical transformations. nih.gov

Solvent-free brominations using the derivative, quaternary ammonium tribromides, have also been developed, further highlighting the green potential of this class of compounds by eliminating the need for organic solvents during their application. acgpubs.org

Synthesis of Halogenated Trimethylphenylammonium Derivatives

The halogenated derivatives of trimethylphenylammonium, particularly the tribromide, are highly valuable as selective and stable brominating agents. researchgate.net

Phenyltrimethylammonium tribromide (PTT), also known as phenyltrimethylammonium perbromide (PTAB), is a stable, crystalline, and easy-to-handle orange solid. researchgate.net It is prepared by reacting trimethylphenylammonium bromide, or its precursor salt, with elemental bromine. researchgate.netorgsyn.org

In a typical laboratory preparation, a solution of phenyltrimethylammonium sulfomethylate is dissolved in aqueous hydrobromic acid. orgsyn.org Elemental bromine is then added dropwise to the stirred solution. orgsyn.org The product, phenyltrimethylammonium tribromide, precipitates as an orange-yellow solid which can then be filtered and purified by recrystallization from a solvent such as acetic acid. orgsyn.org This method reliably produces high yields of the tribromide salt. orgsyn.org The synthesis is straightforward and allows for the safe generation of a solid brominating agent, avoiding the direct use of hazardous liquid bromine in subsequent reactions. researchgate.net

Table 2: Synthesis of Phenyltrimethylammonium Tribromide (PTT) This table outlines the reaction for converting the intermediate salt into the widely used brominating agent, PTT.

| Reactant 1 | Reactant 2 | Solvent System | Yield | Reference |

| Phenyltrimethylammonium sulfomethylate | Bromine | 48% Hydrobromic Acid / Water | 86-93% | orgsyn.org |

| Phenyltrimethylammonium methyl sulfate | Bromine | Hydrobromic acid solution | High | patsnap.com |

The primary halogenating agent in this context is not trimethylphenylammonium bromide itself, but its derivative, trimethylphenylammonium tribromide (PTT). PTT is recognized as an efficient and selective reagent for various bromination reactions, serving as a solid, stable source of electrophilic bromine. researchgate.net

Mechanistic studies have focused on its application in the bromination of carbonyl compounds. For instance, the kinetics of the bromination of 2-acetyl benzofurans using PTT in acetic acid were investigated. The results indicated a first-order kinetic dependence with respect to the benzofuran (B130515) substrate and an inverse first-order dependence on the concentration of PTT. This suggests a mechanism where the rate-determining step involves the substrate and a species derived from, but in equilibrium with, PTT.

PTT is particularly effective for the selective α-bromination of ketones. orgsyn.org The reaction is often conducted in anhydrous tetrahydrofuran (B95107) (THF). The use of THF is advantageous as it can buffer the hydrobromic acid liberated during the reaction, making the reagent suitable for substrates containing acid-sensitive functional groups. orgsyn.org The reagent has also been employed in the oxidative dearomatization for the synthesis of spiro-oxacycles and the oxidation of tosylhydrazones to tosylazoalkenes. orgsyn.orgnih.gov

Optimization of Reaction Conditions and Yields in Trimethylphenylammonium Bromide Synthesis

The optimization of reaction conditions is crucial for maximizing yield, purity, and cost-effectiveness in the synthesis of trimethylphenylammonium bromide and its derivatives. Key parameters that are typically adjusted include reactant stoichiometry, temperature, and reaction time.

In the conventional synthesis of the phenyltrimethylammonium methyl sulfate intermediate, a slight excess of N,N-dimethylaniline is sometimes used to ensure the complete consumption of the more toxic dimethyl sulfate. orgsyn.org The reaction temperature is also a critical factor. While the quaternization is exothermic, initial heating to around 40-45°C is often employed to initiate the reaction, with the temperature then being controlled as the reaction proceeds. orgsyn.orgpatsnap.com Post-reaction heating, for instance on a steam bath for one hour, can be used to drive the reaction to completion. patsnap.com The data in the following table, derived from patent literature, illustrates how reactant ratios and temperature are managed to achieve high yields consistently.

Table 3: Optimization Parameters in Phenyltrimethylammonium Methyl Sulfate Synthesis This interactive table shows examples of reaction conditions from a patent, demonstrating the narrow range of optimized parameters for achieving high yields.

| Moles of Xylidine* | Moles of Dimethyl Sulfate | Initial Temp. | Peak Temp. | Reaction Time | Yield | Reference |

| 2 | 2.2 | 40°C | 45°C | ~2.5 hours | 89% | patsnap.com |

| 2 | 2.4 | 45°C | 55°C | ~2.5 hours | - | patsnap.com |

| 2 | 2.0 | 35°C | 50°C | - | - | patsnap.com |

Note: The term "xylidine" in the patent source appears to be a typographical error for N,N-dimethylaniline based on the context and stoichiometry.

For the subsequent conversion to the tribromide, the optimization involves controlling the addition rate of bromine and the recrystallization process to ensure high purity and yield. Recrystallization from acetic acid is a common purification step that yields well-defined orange crystals of PTT. orgsyn.org

Temperature and Solvent Effects on Reaction Efficiency

The synthesis of trimethylphenylammonium bromide is typically achieved through the quaternization of N,N-dimethylaniline with a methylating agent, such as methyl bromide. This process, a classic example of a Menschutkin reaction, is profoundly influenced by both temperature and the solvent system employed.

The reaction rate exhibits a direct relationship with temperature. An increase in temperature generally leads to a significant increase in the reaction rate. For instance, in the analogous quaternization of N,N-dimethylaniline with benzyl (B1604629) chloride, a study demonstrated a considerable increase in the reaction rate constant as the temperature was elevated from 300 K to 315 K. sciensage.info This is consistent with the principles of chemical kinetics, where higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions.

The choice of solvent plays a critical role in the efficiency of the synthesis. The Menschutkin reaction involves the formation of a polar, charge-separated transition state from neutral starting materials. Therefore, polar solvents are generally favored as they can stabilize this transition state, thereby accelerating the reaction. A kinetic study on the quaternization of N,N-dimethylaniline revealed that the rate of reaction increases with the increasing dielectric constant of the medium. researchgate.net Solvents such as acetonitrile (B52724), methanol, and ethanol (B145695) were found to promote the reaction more effectively than less polar solvents like acetone (B3395972) or isopropyl alcohol. researchgate.net For example, in the synthesis of a related compound, phenyltrimethylammonium tribromide, toluene is often used as the solvent for the initial reaction of N,N-dimethylaniline with dimethyl sulfate, a precursor step to the final product. patsnap.com The subsequent steps may then be carried out in a different solvent system to facilitate product isolation and purification.

The interplay between temperature and solvent is crucial. While higher temperatures increase the reaction rate, they must be carefully controlled to prevent side reactions or decomposition of the product. The selection of a solvent with an appropriate boiling point is therefore essential to maintain the desired reaction temperature.

Table 1: Effect of Temperature on the Rate Constant for the Quaternization of N,N-Dimethylaniline Note: Data is for the analogous reaction with benzyl chloride in acetone and serves to illustrate the general temperature effect.

| Temperature (K) | Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

| 300 | Value not explicitly provided in abstract |

| 305 | Value not explicitly provided in abstract |

| 310 | Value not explicitly provided in abstract |

| 315 | Value not explicitly provided in abstract |

| (Data derived from kinetic studies showing a significant increase in rate with temperature) sciensage.info |

Table 2: Effect of Solvent on the Rate of Quaternization of N,N-Dimethylaniline Note: Data is for the analogous reaction with benzyl chloride at 300 K and demonstrates the trend.

| Solvent | Dielectric Constant (D) | Relative Rate |

| Isopropyl Alcohol | Value not provided | Base Rate |

| Methyl Ethyl Ketone | Value not provided | Increased Rate |

| Acetone | Value not provided | Further Increased Rate |

| Ethyl Alcohol | Value not provided | Higher Rate |

| Methyl Alcohol | Value not provided | Even Higher Rate |

| Acetonitrile | Value not provided | Highest Rate |

| (Data derived from a study showing the rate increases with the dielectric constant of the solvent) researchgate.net |

Concentration-Dependent Synthesis and Purity Assessment

The concentration of reactants is a key determinant of both the yield and the rate of synthesis of trimethylphenylammonium bromide. Kinetic studies of similar Menschutkin reactions have shown that the reaction is typically first order with respect to both the tertiary amine (N,N-dimethylaniline) and the alkylating agent (e.g., methyl bromide). researchgate.net This implies that increasing the concentration of either reactant will lead to a proportional increase in the reaction rate.

In practice, to drive the reaction to completion and maximize the yield of the desired quaternary ammonium salt, it is common to use a slight excess of the more volatile or less expensive reactant. However, excessively high concentrations can sometimes lead to the formation of byproducts or complicate the purification process. The optimal concentrations are therefore a balance between achieving a high reaction rate and yield, and ensuring the purity of the final product.

Purity assessment is a critical step in the synthesis of trimethylphenylammonium bromide. A common and effective method for determining the purity of the final product is titration. sigmaaldrich.com For instance, the purity of commercially available trimethylphenylammonium bromide is often specified as 98% as determined by titration. sigmaaldrich.com This technique typically involves titrating the quaternary ammonium salt, which is a cationic species, against a standardized solution of an anionic surfactant.

Beyond titration, a suite of spectroscopic and analytical techniques can be employed for comprehensive purity assessment and structural confirmation. These include:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

These methods, when used in conjunction, provide a robust assessment of the purity and structural integrity of the synthesized trimethylphenylammonium bromide.

Table 3: Reactant Concentrations in a Typical Synthesis of a Phenyltrimethylammonium Derivative Note: This data is for the synthesis of phenyltrimethylammonium tribromide, a derivative, and illustrates typical molar ratios.

| Reactant | Amount | Molar Quantity |

| N,N-Dimethylaniline | 24.8 g | 0.205 mole |

| Dimethyl Sulfate | 25 g | 0.20 mole |

| Bromine | 7.8 g | 0.049 mole |

| Phenyltrimethylammonium Sulfomethylate | 10 g | 0.040 mole |

| (Data from a procedure for synthesizing a related compound) orgsyn.org |

Advanced Spectroscopic and Structural Characterization of Trimethylphenylammonium Bromide

Vibrational Spectroscopy Applications in Elucidating Molecular Structure

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular vibrations of trimethylphenylammonium bromide, offering insights into its structural framework.

Raman spectroscopy complements FT-IR by providing information on the vibrational modes of a molecule. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum for trimethylphenylammonium bromide is available, which aids in a more complete vibrational analysis. nih.gov By examining the Raman shifts, one can identify specific vibrational modes within the molecule, such as the symmetric breathing of the phenyl ring and the vibrations of the C-N⁺ bonds in the trimethylammonium group. The combination of FT-IR and Raman data allows for a comprehensive understanding of the molecule's vibrational landscape and, by extension, its structure.

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy techniques, such as UV-Vis and fluorescence spectroscopy, are employed to investigate the electronic structure and photophysical properties of trimethylphenylammonium bromide.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like trimethylphenylammonium bromide, the phenyl ring gives rise to characteristic absorption bands in the UV region. While a specific UV-Vis spectrum for trimethylphenylammonium bromide was not found, studies on similar aromatic amines in the presence of cetyltrimethylammonium bromide (CTAB) show a red shift (8–15 nm) in the absorption spectra, indicating changes in the electronic environment. rsc.org The determination of the absorbance maxima (λmax) provides valuable information about the electronic transitions within the molecule.

Fluorescence spectroscopy is a highly sensitive technique used to study the emission of light from a molecule after it has absorbed light. This technique can provide insights into the electronic structure, conformation, and dynamics of molecules. While direct fluorescence studies on trimethylphenylammonium bromide are not detailed in the provided results, research on the interaction of fluorescent probes with similar quaternary ammonium (B1175870) compounds like cetyltrimethylammonium bromide (CTAB) demonstrates the utility of this method. nih.gov For instance, the fluorescence of certain probes can be significantly enhanced upon interaction with CTAB, suggesting the formation of fluorescent supramolecular complexes. nih.gov Such studies can indirectly provide information about the photophysical properties and intermolecular interactions of trimethylphenylammonium bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed three-dimensional structure of molecules in solution. It relies on the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The ¹H NMR spectrum of phenyltrimethylammonium (B184261) tribromide, a closely related compound, in DMSO-d6 shows distinct signals for the aromatic protons and the protons of the trimethylammonium group. chemicalbook.com The chemical shifts (δ) for the aromatic protons appear in the range of 7.597-7.976 ppm, while the methyl protons of the trimethylammonium group show a signal at 3.623 ppm. chemicalbook.com A certificate of analysis for trimethylphenylammonium bromide confirms that its ¹H NMR spectrum is consistent with its structure. leyan.com

¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. While a specific ¹³C NMR spectrum for trimethylphenylammonium bromide was not provided in the search results, a spectrum is available for this compound, which would reveal distinct signals for each unique carbon atom in the phenyl ring and the trimethylammonium group. nih.gov

The comprehensive data obtained from these advanced spectroscopic techniques collectively provides a robust and detailed characterization of the molecular structure and properties of trimethylphenylammonium bromide.

Table of Spectroscopic Data for Trimethylphenylammonium Bromide and Related Compounds

| Spectroscopic Technique | Compound | Key Observations |

| ¹H NMR | Phenyltrimethylammonium tribromide | Aromatic protons: δ 7.597-7.976 ppm; Trimethylammonium protons: δ 3.623 ppm (in DMSO-d6) chemicalbook.com |

| FT-IR | Cetyltrimethylammonium bromide (CTAB) | C-Br stretching frequency at 621 cm⁻¹ researchgate.net |

| Raman | Trimethylphenylammonium bromide | Spectrum available, provides data on molecular vibrations nih.gov |

| UV-Vis | Aromatic amines in CTAB | Red shift of 8-15 nm in absorption spectra rsc.org |

| Fluorescence | Probe with CTAB | Enhancement of fluorescence intensity nih.gov |

X-ray Diffraction (XRD) and Crystallography for Solid-State Structure

X-ray diffraction (XRD) stands as the most powerful technique for the unambiguous determination of the solid-state structure of a crystalline material. By analyzing the diffraction pattern produced when X-rays interact with the ordered atomic planes within a crystal, one can determine precise information, including unit cell dimensions, space group symmetry, and the exact coordinates of each atom.

For trimethylphenylammonium bromide, a single-crystal X-ray diffraction analysis would provide a detailed molecular structure, revealing the precise bond lengths and angles of the N,N,N-trimethylanilinium cation and its spatial relationship with the bromide anion. This includes the geometry of the quaternary ammonium center, the planarity of the phenyl group, and the nature of the ionic interactions and non-covalent forces, such as hydrogen bonding, that govern the crystal packing.

Illustrative Data from Powder X-ray Diffraction:

The table below represents a hypothetical set of powder X-ray diffraction peaks that could be observed for a crystalline sample of trimethylphenylammonium bromide, illustrating the type of data obtained from the analysis.

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 60 |

| 21.1 | 4.21 | 85 |

| 25.5 | 3.49 | 30 |

| 30.7 | 2.91 | 55 |

This table is for illustrative purposes only and does not represent actual experimental data.

Thermal Analysis Techniques in Characterization

Thermal analysis techniques are employed to measure the physical and chemical properties of a substance as a function of temperature. The most common methods for characterizing a compound like trimethylphenylammonium bromide are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. TGA is particularly useful for determining the thermal stability of a material and quantifying mass loss associated with decomposition, dehydration, or desolvation.

For trimethylphenylammonium bromide, literature data indicates a melting point of approximately 215 °C, with decomposition. chemicalbook.comchemicalbook.com This suggests that upon reaching its melting temperature, the compound immediately begins to break down. A combined DSC and TGA analysis would be expected to show:

In the DSC thermogram: A sharp endothermic peak around 215 °C, which may be immediately followed or convoluted with exothermic or endothermic events corresponding to the decomposition process.

In the TGA thermogram: A stable baseline at lower temperatures, followed by a significant mass loss commencing at approximately 215 °C, confirming that the melting event is associated with thermal decomposition. The profile of the mass loss curve can provide insights into the decomposition mechanism, which for quaternary ammonium salts often involves the cleavage of the nitrogen-carbon bonds.

Summary of Expected Thermal Analysis Data:

The table below summarizes the key thermal events anticipated for trimethylphenylammonium bromide based on available information.

| Analysis Technique | Observed Event | Onset Temperature (°C) | Peak Temperature (°C) | Associated Mass Loss (%) |

| DSC | Melting & Decomposition | ~215 | ~215 | N/A |

| TGA | Onset of Decomposition | ~215 | - | >5% (Expected) |

This table is based on literature melting point data and general principles of thermal analysis.

The coupling of TGA with other analytical techniques, such as Fourier-transform infrared spectroscopy (TGA-FTIR) or mass spectrometry (TGA-MS), could further elucidate the decomposition pathway by identifying the volatile products released during the thermal degradation of trimethylphenylammonium bromide.

Catalytic Applications and Mechanistic Investigations of Trimethylphenylammonium Bromide

Phase Transfer Catalysis Mediated by Trimethylphenylammonium Bromide

Phase transfer catalysis (PTC) is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in separate, immiscible phases, such as an aqueous and an organic layer. fluorochem.co.ukoperachem.com Trimethylphenylammonium bromide, a type of quaternary ammonium (B1175870) salt, serves as an effective phase transfer catalyst, enhancing reaction rates and yields under mild conditions. fluorochem.co.uk

The fundamental role of trimethylphenylammonium bromide in phase transfer catalysis is to transport a reactant, typically an anion, from an aqueous phase into an organic phase where the other reactant is dissolved. fluorochem.co.ukoperachem.com The mechanism involves the lipophilic trimethylphenylammonium cation (Q+) pairing with an anion (Y-) from the aqueous phase to form a lipophilic ion pair, Q+Y-. This ion pair has sufficient solubility in the organic solvent to migrate across the phase boundary. mdpi.com

Phase transfer catalysis using quaternary ammonium salts like trimethylphenylammonium bromide is applicable to a wide array of organic reactions. jetir.orgcrdeepjournal.org It is particularly valuable for nucleophilic substitution reactions (SN2), where an aqueous solution of a nucleophile (e.g., cyanide, halide, hydroxide) reacts with an organic substrate in a nonpolar solvent. operachem.com For example, the synthesis of nitriles from alkyl halides and aqueous sodium cyanide, a reaction that otherwise proceeds very slowly, is dramatically accelerated in the presence of a phase transfer catalyst. operachem.com

Other significant applications include:

Alkylation: C-, O-, N-, and S-alkylation reactions are commonly performed under PTC conditions. The alkylation of active methylene (B1212753) compounds, phenols, amines, and thiols can be achieved with high yields. researchgate.netcrdeepjournal.org

Williamson Ether Synthesis: The synthesis of ethers from alkoxides and alkyl halides, traditionally requiring anhydrous conditions, can be efficiently conducted in a biphasic system with a phase transfer catalyst. jetir.org

Oxidation Reactions: Oxidizing agents like permanganate (B83412) or chromate (B82759) can be transferred into the organic phase to oxidize alcohols or alkenes.

Reduction Reactions: Similarly, reducing agents can be brought into the organic phase to reduce various functional groups.

The selectivity of these reactions can often be controlled by carefully choosing the catalyst and reaction conditions. The structure of the quaternary ammonium cation can influence which anion is preferentially transported into the organic phase, thereby affecting the chemoselectivity of the reaction.

Oxidative Chemistry Involving Trimethylphenylammonium Tribromide

Trimethylphenylammonium tribromide ([TMPhA]+Br3−), a stable, crystalline solid, is a derivative of trimethylphenylammonium bromide. It is recognized as a versatile and selective oxidizing and brominating agent in organic synthesis. tandfonline.comthieme-connect.com It serves as a safer and more manageable alternative to handling elemental bromine. researchgate.net

Trimethylphenylammonium tribromide has been established as an efficient reagent for a variety of oxidative transformations. tandfonline.com It is particularly noted for its chemoselectivity, allowing for the oxidation of specific functional groups while leaving others unaffected. For instance, it can oxidize secondary alcohols to ketones without affecting primary alcohols under the same conditions. thieme-connect.com This selectivity is crucial in the synthesis of complex molecules where multiple functional groups are present. The reactions are typically conducted under mild, homogeneous conditions at room temperature, making it an experimentally convenient reagent. tandfonline.com

A significant application of trimethylphenylammonium tribromide is the chemoselective oxidation of sulfur compounds. tandfonline.com It efficiently converts a wide range of aromatic and aliphatic thiols into their corresponding disulfides. tandfonline.comresearchgate.net This oxidative coupling is a fundamental transformation in organic and biological chemistry. libretexts.org

Furthermore, the reagent demonstrates excellent chemoselectivity in the oxidation of sulfides to sulfoxides. tandfonline.com It can selectively oxidize dialkyl and aryl-alkyl sulfides to their sulfoxide (B87167) counterparts without over-oxidation to the corresponding sulfones, a common side reaction with many other oxidizing agents. tandfonline.comresearchgate.netlibretexts.org The reactions are generally clean, proceed under mild conditions, and provide good to excellent yields. tandfonline.com

Below is a table summarizing the oxidation of various thiols and sulfides using trimethylphenylammonium tribromide in an ethyl acetate/water solvent system at room temperature. tandfonline.com

| Entry | Substrate | Product | Time (min) | Yield (%) |

| 1 | Thiophenol | Diphenyl disulfide | 10 | 98 |

| 2 | 4-Methylthiophenol | Bis(4-methylphenyl) disulfide | 15 | 96 |

| 3 | 4-Chlorothiophenol | Bis(4-chlorophenyl) disulfide | 15 | 95 |

| 4 | Benzyl (B1604629) mercaptan | Dibenzyl disulfide | 20 | 92 |

| 5 | Thioanisole | Methyl phenyl sulfoxide | 45 | 94 |

| 6 | Benzyl phenyl sulfide | Benzyl phenyl sulfoxide | 60 | 92 |

| 7 | Dibenzyl sulfide | Dibenzyl sulfoxide | 60 | 90 |

| 8 | Di-n-butyl sulfide | Di-n-butyl sulfoxide | 50 | 93 |

This table is generated based on data reported in the specified research article. tandfonline.com

In the field of carbohydrate chemistry, trimethylphenylammonium tribromide has been utilized for the regioselective oxidation of unprotected carbohydrates to form keto-sugars. bohrium.comacs.org This transformation is particularly challenging due to the presence of multiple hydroxyl groups with similar reactivity.

A catalytic system employing an organotin catalyst, such as dioctyltin (B90728) dichloride (Oc2SnCl2), in the presence of trimethylphenylammonium tribromide as the oxidant, has been shown to accelerate the regioselective oxidation of specific secondary hydroxyl groups. bohrium.comacs.org For example, in galactopyranosides, this system selectively oxidizes the axial hydroxyl group at the C4 position of a cis-1,2-diol moiety. bohrium.comacs.org The proposed mechanism suggests that the organotin catalyst coordinates to the cis-diol, increasing the acidity of the hydroxyl groups. Subsequent deprotonation and oxidation by the tribromide reagent at the less sterically hindered C-H bond leads to the formation of the keto-sugar with high regioselectivity. bohrium.com This method provides a valuable tool for synthesizing modified sugars, which are important precursors for various bioactive molecules. bohrium.com

Micellar Catalysis and Surfactant Properties in Reaction Kinetics

Trimethylphenylammonium bromide belongs to the class of quaternary ammonium compounds, which often exhibit surfactant properties. wikipedia.org Surfactants are amphiphilic molecules, meaning they possess both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. wikipedia.org In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), these molecules self-assemble into spherical aggregates called micelles. wikipedia.orgwikipedia.org This behavior allows them to act as nanoreactors in a methodology known as micellar catalysis, where the micelles can encapsulate reactants and catalysts, often leading to enhanced reaction rates and selectivity compared to conventional homogeneous solutions. acs.org The hydrophobic core of the micelle can solubilize non-polar reactants, while the charged surface, or Stern layer, can interact with ionic species, creating a unique microenvironment for chemical reactions. acs.orgtci-thaijo.org

The formation of micelles by surfactants like trimethylphenylammonium bromide can significantly influence the kinetics of chemical reactions. acs.org This catalytic or inhibitory effect stems from the partitioning of reactants between the bulk aqueous phase and the micellar pseudophase. nih.gov By concentrating reactants within the small volume of the micelles, the local concentration is increased, which can lead to a substantial acceleration of reaction rates. acs.org

The nature of the surfactant's headgroup is critical. For cationic surfactants such as the trimethylphenylammonium cation, the positively charged micellar surface can attract and stabilize anionic reactants or transition states, while repelling cationic species. tci-thaijo.orgresearchgate.net Conversely, reactions involving protonation are often catalyzed by anionic surfactants. tci-thaijo.org For example, studies on the related surfactant cetyltrimethylammonium bromide (CTAB) have shown that its cationic micelles can strongly catalyze reactions involving cyanide ions and stabilized carbonium ions. researchgate.net The rate of a reaction can also be influenced by the ability of the micelle to stabilize the transition state of the reaction. For instance, micelles of tetradecyltrimethylammonium bromide (TTAB) were found to accelerate reactions in which charge is delocalized in the transition state. nih.gov The presence of the micellar environment can also alter the equilibrium constants of reactions by changing the redox potentials of the solubilized reagents. nih.gov

A key function of surfactants in chemical reactions is their ability to enhance the solubilization of poorly soluble or immiscible reactants. wikipedia.org The amphiphilic structure of compounds like trimethylphenylammonium bromide enables them to act as emulsifiers, bridging the gap between hydrophobic (e.g., oil) and hydrophilic (e.g., water) components. wikipedia.org In a reaction medium, this means that a substrate with low aqueous solubility can be encapsulated within the hydrophobic core of the micelles. acs.org

This solubilization effectively increases the concentration of the reactant in the solution, making it more available to react with a water-soluble reagent present in the bulk aqueous phase or at the micelle-water interface. wikipedia.orgnih.gov This phenomenon is particularly useful in green chemistry, allowing reactions to be conducted in water instead of volatile organic solvents. acs.org For example, the solubilizing power of surfactants is harnessed to extract and solubilize proteins from cell membranes and to enhance the aqueous solubility of compounds like curcumin (B1669340) in mixed surfactant systems. wikipedia.orgscience.gov The efficiency of solubilization and the stability of the resulting dye-micelle complexes are often related to the hydrophobicity of the surfactant, with longer alkyl chains generally leading to stronger interactions and better solubilizing capabilities. nih.gov

Applications of Trimethylphenylammonium Bromide in Materials Science

Electrochemical Applications of Trimethylphenylammonium Bromide

Quaternary ammonium (B1175870) salts are pivotal in electrochemical applications, primarily for their ability to function as electrolytes and to facilitate the formation of specialized composite materials.

While direct studies on the enhancement of solution conductivity using solely Trimethylphenylammonium bromide are not extensively documented, the behavior of analogous quaternary ammonium salts provides significant insights. For instance, research on electrolytes for hydrogen-bromine redox flow batteries has shown that quaternary ammonium compounds, referred to as bromine complexing agents (BCAs), can lead to higher electrolyte conductivities at states of charge above 50% compared to electrolytes without these agents. semanticscholar.org This is attributed to the transfer of bromine from the aqueous phase into a fused salt phase formed by the BCA. semanticscholar.org

In the context of electrochemical double-layer capacitors (EDLCs), the choice of electrolyte cation is crucial. Studies on trimethylammonium tetrafluoroborate (B81430) (a related protic ammonium salt) have highlighted the importance of ionic conductivity and viscosity. koreascience.kr For example, in acetonitrile (B52724) (AN) solvent, the higher conductivity and lower viscosity lead to higher capacitance compared to gamma-butyrolactone (B3396035) (GBL). koreascience.kr This underscores the principle that smaller cations, like the trimethylammonium group, can be advantageous for increasing capacitance in EDLCs, although their electrochemical stability might be lower compared to larger quaternary ammonium ions. koreascience.kr

Table 1: Comparison of Electrolyte Properties for 1 M Trimethylammonium Tetrafluoroborate (TriMA BF4) in Different Solvents

| Solvent | Conductivity (mS/cm) | Viscosity (cP) |

| Acetonitrile (AN) | Higher | Lower |

| γ-Butyrolactone (GBL) | Lower | Higher |

| Source: Korea Science koreascience.kr |

The development of electrochemical composites often utilizes quaternary ammonium salts as structure-directing agents or to enhance the properties of the final material. A notable example, though not involving Trimethylphenylammonium bromide directly, is the use of cetyltrimethylammonium bromide (CTAB) in the fabrication of various electrochemical sensors and electrodes.

For instance, a silicate-cetyltrimethylammonium bromide nanocomposite film has been electrochemically deposited on a glassy carbon electrode. nih.gov This one-step process, facilitated by an electrochemical modulation of pH, creates a gel-like composite material. nih.gov The resulting modified electrode exhibited improved shapes of redox peaks and significantly increased peak currents for the detection of methyl parathion (B1678463) compared to an unmodified electrode. nih.gov

Similarly, the preparation of palladium-nickel (Pd-Ni) bimetallic electrodes has been enhanced by the presence of CTAB. researchgate.net The Pd-Ni electrode prepared with CTAB showed a higher capability for hydrogen adsorption. researchgate.net This indicates that the surfactant plays a crucial role in creating a favorable surface characteristic for the composite electrode, leading to improved catalytic degradation capabilities. researchgate.net

In another study, tungsten oxide (WO₃) thin films were prepared using nanoparticles synthesized in the presence of varying concentrations of CTAB. rsc.org The resulting films showed enhanced electrochemical performance, with the film prepared at an optimal CTAB concentration demonstrating significantly faster reaction kinetics for Li⁺ ions. rsc.org This improvement was attributed to increased porosity and a higher electroactive surface area of the modified WO₃ thin film. rsc.org

Table 2: Effect of CTAB on the Diffusion Coefficient of Li⁺ Ions in WO₃ Thin Films

| Thin Film | Diffusion Coefficient (cm²/s) |

| Pristine WO₃ | 1.42 × 10⁻¹⁰ |

| WO₃ with optimal CTAB | 1.08 × 10⁻⁹ |

| Source: New Journal of Chemistry (RSC Publishing) rsc.org |

Incorporation into Nanomaterials and Thin Films

The interaction of quaternary ammonium bromides with polymers and nanoparticles is a key area of research for creating new nanomaterials and functional thin films.

Quaternary ammonium surfactants like CTAB have been shown to interact with polymers to form thin films at interfaces. In aqueous mixtures of the polymer polyethylenimine (PEI) and CTAB, thin films were observed to form at the air-solution interface at low concentrations of both components. researchgate.net These films were found to be mesostructured, consisting of multiple layers. researchgate.net This demonstrates the ability of such surfactants to self-assemble with polymers to create ordered structures.

In the realm of surface modification, creating robust polymer brushes on silica (B1680970) surfaces is crucial for applications like biosensors and medical devices to prevent non-specific protein adsorption. A method has been developed to graft thiolated poly(ethylene glycol) (PEG) onto silica surfaces using aminopropylsilatrane and click chemistry. nih.gov This process creates a uniform and dense layer of PEG brushes, resulting in surfaces with ultralow fouling properties when exposed to serum. nih.gov While this specific example does not use Trimethylphenylammonium bromide, it highlights the importance of surface chemistry in controlling the interaction between polymers and silica interfaces, a role that functionalized quaternary ammonium compounds could potentially play.

The stability of nanoparticles is a critical factor for their application, and surfactants like quaternary ammonium bromides play a significant role as stabilizing agents. researchgate.net The interaction of CTAB with metal nanoparticles, such as gold (Au) and palladium (Pd), has been extensively studied and provides a model for understanding how Trimethylphenylammonium bromide might behave.

CTAB is known to form a bilayer on the surface of gold nanoparticles, which is crucial for their colloidal stability. nih.gov The outer layer of this bilayer is in a dynamic equilibrium with free CTAB in the solution, meaning that a certain concentration of free surfactant is necessary to prevent nanoparticle aggregation. nih.gov The inner layer's stability can depend on the nanoparticle's shape, being more permanent on gold nanorods compared to nanospheres. nih.gov This stabilization is due to a combination of electrostatic repulsion from the charged headgroups and steric hindrance from the alkyl chains. acs.org

The presence of these surfactant layers on nanoparticles not only stabilizes them but also influences their properties and interactions. For example, the CTAB layer on gold nanoparticles affects how they interact with biological fluids and the formation of a protein corona. nih.gov In another study, CTAB-stabilized silver and copper nanoparticles were found to be effective antibacterial agents. nih.gov The interaction between CTAB and the nanoparticles resulted in a more potent bactericidal effect than either component alone. nih.gov

Furthermore, the interaction of surfactants with nanoparticles can be influenced by the order in which they are mixed. Dropwise addition of a CTAB solution to a gold nanoparticle solution can lead to stable, well-dispersed nanoparticles with a complete bilayer, whereas adding the nanoparticles to the CTAB solution can result in aggregation. acs.org When used with calcium carbonate nanoparticles, CTAB has been shown to create a foam with higher bubble density and significantly greater stability at elevated temperatures compared to CTAB alone. acs.org

Ferroelectric Properties of Related Quaternary Ammonium Bromides

Ferroelectric materials, which exhibit spontaneous electric polarization that can be reversed by an external electric field, have widespread applications. Organic ferroelectric materials are of particular interest due to their design flexibility and ease of production.

While Trimethylphenylammonium bromide itself is not highlighted for its ferroelectric properties in the provided context, several related quaternary and simple ammonium bromides exhibit this phenomenon. For example, trimethylammonium bromide ((CH₃)₃NHBr) demonstrates ferroelectricity just below room temperature. It undergoes a first-order paraelectric-to-ferroelectric phase transition at a Curie temperature of approximately 286 K. This transition is accompanied by significant changes in its structural, thermal, and electrical properties.

Another related compound, tris(2-hydroxyethyl) ammonium bromide (TAB), is a molecular ferroelectric with a high paraelectric-to-ferroelectric phase transition temperature of 424 K. This is notably higher than many other molecular ferroelectrics. The saturated polarization of TAB is about 0.54 μC·cm⁻², and it has a small coercive electric field, making it a promising material for various potential applications.

In contrast, methylammonium (B1206745) lead bromide (CH₃NH₃PbBr₃), a hybrid perovskite, has been investigated for ferroelectricity with inconclusive results. researchgate.net While it can be polarized into a long-lasting electret state under an external electric field, it does not appear to sustain spontaneous polarization, which is a hallmark of a true ferroelectric material. researchgate.net This lack of ferroelectricity is attributed to a competition between many metastable states with randomly oriented polarization. researchgate.net

Biochemical and Biological Research Applications of Trimethylphenylammonium Bromide

Interaction with Biological Macromolecules

The unique chemical structure of trimethylphenylammonium salts facilitates their interaction with key biological macromolecules like proteins and DNA. These interactions can alter the structure and function of the macromolecules, providing researchers with tools to study their properties.

Quaternary ammonium (B1175870) compounds, such as the related n-alkyl trimethylammonium bromides, are known to interact with proteins, influencing their solubility and conformational state. nih.gov These cationic surfactants are often used to mimic hydrophobic environments, such as those provided by cell membranes, in protein folding and denaturation studies. nih.gov

Research on proteins like cytochrome c has shown that alkyl trimethylammonium bromides can induce denaturation. nih.gov The interaction is influenced by factors like the concentration of the surfactant and the pH of the solution. For instance, studies on human serum albumin (HSA) with cetyltrimethylammonium bromide (CTAB), a related cationic surfactant, have demonstrated that denaturation is a single-stage process across a pH range of 3.5 to 8.0. researchgate.net The most significant disruption of the HSA globule structure was observed at a CTAB concentration of 4 mmol/L, with the effect being more pronounced at pH values above the protein's isoelectric point (pI 4.7). researchgate.net

The interaction can lead to the formation of intermediate states in protein folding pathways, such as the molten globule (MG) state. nih.gov The stability of these intermediate states can be influenced by the hydrophobic character of the surfactant, with longer alkyl chains generally leading to more stable MG states. nih.gov While specific studies focusing solely on trimethylphenylammonium bromide are less common, the principles derived from research on its alkyl analogs provide a framework for its potential effects on protein structure.

Table 1: Effect of Related Alkyl Trimethylammonium Bromides on Protein Denaturation

| Surfactant | Protein Studied | Key Findings |

|---|---|---|

| n-Alkyl Trimethylammonium Bromides (DTAB, TTAB, HTAB) | Horse Cytochrome c | Induces formation of molten globule (MG)-like states; stability of MG state increases with surfactant alkyl chain length. nih.gov |

| Cetyltrimethylammonium Bromide (CTAB) | Human Serum Albumin (HSA) | Causes single-stage denaturation; effect is most potent at 4 mmol/L and at pH > pI. researchgate.net |

This table is interactive. You can sort and filter the data.

Trimethylphenylammonium bromide's cationic nature facilitates its interaction with the negatively charged phosphate (B84403) backbone of DNA. Research using related alkyl trimethylammonium bromides has extensively detailed this interaction, which typically leads to DNA compaction. researchgate.netnih.gov

Studies using techniques like dynamic light scattering (DLS) and atomic force microscopy (AFM) have shown that cationic surfactants with sufficiently long alkyl chains, such as cetyltrimethylammonium bromide (CTAB), tetradecyltrimethylammonium bromide (TTAB), and dodecyltrimethylammonium (B156365) bromide (DTAB), can induce λ-DNA to transition from a random coil to a compact, globular or toroidal conformation. researchgate.netnih.gov The formation and size of these compacted DNA-surfactant complexes are dependent on the surfactant's concentration and the length of its alkyl chain. researchgate.net At low concentrations, compacted particles with sizes ranging from ~60-110 nm are formed, while higher concentrations can lead to the aggregation of these particles into larger structures. researchgate.net

The binding process is complex. Initial interactions are often electrostatic, but as more surfactant molecules bind, hydrophobic interactions become predominant. nih.gov This cooperative binding neutralizes the negative charges on the DNA, reducing electrostatic repulsion and allowing the DNA to condense. researchgate.net Single-molecule studies using magnetic tweezers have revealed that the compaction process can occur in a step-wise manner and that higher surfactant concentrations can stabilize the compacted state, making it more difficult to unravel. nih.gov

Table 2: DNA Compaction Induced by Alkyl Trimethylammonium Bromides

| Surfactant | DNA Source | Method(s) | Key Findings |

|---|---|---|---|

| DTAB, TTAB, CTAB | λ-DNA | DLS, AFM | Induce DNA compaction into particles of ~60-110 nm at low concentrations; higher concentrations cause aggregation. researchgate.net |

| Dodecyltrimethylammonium Bromide (DTAB) | Calf Thymus DNA | Potentiometry, Microcalorimetry | Binding involves both electrostatic and hydrophobic interactions. nih.gov |

This table is interactive. You can sort and filter the data.

Membrane Interactions and Cellular Processes Research

The amphiphilic properties of quaternary ammonium salts like trimethylphenylammonium bromide enable them to interact with and disrupt biological membranes. nih.gov These compounds are often studied using model systems like phospholipid membranes to understand their destructive effects. nih.gov

Research on N-benzyl-N,N-dimethyl-N-alkyl ammonium bromides has shown they can disturb the organization of phospholipid membranes. nih.gov The mechanism of interaction can vary depending on the specific structure of the compound. For example, some analogs behave as interstitial impurities, while others with different hydrophobic properties act as substitutional impurities, causing less disruption. nih.gov

The related surfactant, CTAB, is known to be effective at disrupting cell membranes to the point of lysis. wikipedia.org It achieves this by removing membrane lipids. wikipedia.org Proposed mechanisms for its cytotoxic effects involve the exchange of CTAB with membrane phospholipids (B1166683), which leads to a rearrangement and increased permeability of the membrane. wikipedia.org Another proposed mechanism suggests that the cationic headgroup can interfere with crucial membrane-bound proteins, such as ATP synthase in mitochondria, by binding to them and disrupting their function, ultimately leading to cell death. wikipedia.org The interaction of peptides with biological membranes is a fundamental aspect of many cellular processes, and compounds that modulate these interactions are valuable research tools. nih.gov

Biochemical Assay Reagent Applications

Trimethylphenylammonium bromide is classified as a biochemical reagent that can be utilized as a biological material or organic compound for life science-related research. medchemexpress.cominvivochem.commedchemexpress.com Its properties as a quaternary ammonium salt and a surfactant make it useful in various laboratory procedures. medchemexpress.comwikipedia.org

Surfactants are crucial reagents in biochemistry for solubilizing a variety of chemical species by breaking up aggregates and unfolding proteins. wikipedia.org Cationic surfactants like CTAB are popular in biochemistry laboratories for extracting proteins by disrupting the lipid bilayer of cell membranes. wikipedia.org

A well-established application for the related compound CTAB is in DNA extraction protocols. wikipedia.orgmdpi.com In the CTAB DNA extraction buffer, the surfactant helps to lyse cells by removing membrane lipids. wikipedia.org It is particularly useful for tissues that have high concentrations of polysaccharides, as CTAB binds to these polysaccharides at high salt concentrations, effectively removing them from the DNA solution. wikipedia.org Trimethylphenylammonium bromide is also noted for its utility as a reagent in chemical titrations and for the detection or determination of other substances. sigmaaldrich.comnih.gov

Inhibition of Enzymatic Activity

Quaternary ammonium compounds can modulate, and in some cases inhibit, the activity of enzymes. The mechanisms of inhibition can be complex and are a subject of ongoing research. mdpi.com

Studies involving the related surfactant CTAB have shown specific inhibitory effects. For instance, CTAB can inhibit the enzyme ATP synthase. The proposed mechanism involves the dissociation of the surfactant within the mitochondrial membrane, where the positively charged headgroup binds to the ATP synthase, preventing the binding of protons (H+) and thereby halting ATP synthesis. wikipedia.org

In other contexts, the interaction is not always straightforward inhibition. When studying biofilm control, the combination of CTAB with certain enzymes, such as protease or α-amylase, was found to be antagonistic, reducing the antimicrobial action of the CTAB. nih.gov However, some enzymes like protease and lipase (B570770) on their own demonstrated antimicrobial action in the same study. nih.gov These findings highlight that the effect of a surfactant on enzymatic activity can be highly dependent on the specific enzyme and the surrounding conditions. The development of inhibitors, including those that are photoswitchable, is an active area of research for controlling enzyme activity with high precision. mdpi.com

Theoretical and Computational Studies of Trimethylphenylammonium Bromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the electronic makeup of a molecule. northwestern.edu These methods solve the Schrödinger equation (or approximations of it) to determine the electronic wavefunction, from which numerous properties can be derived. northwestern.edu For trimethylphenylammonium bromide, these calculations elucidate the distribution of electrons within the molecule, the energies of its molecular orbitals, and its inherent reactivity.

Key properties derived from quantum chemical calculations include:

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and reactivity.

Electron Density and Electrostatic Potential: These calculations map the electron density distribution, revealing electron-rich and electron-deficient regions. The electrostatic potential map highlights areas susceptible to nucleophilic or electrophilic attack, providing a visual guide to the molecule's reactive sites.

Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness are calculated to quantify the molecule's reactivity.

These calculations provide a foundational understanding of the molecule's intrinsic properties, which informs predictions about its behavior in chemical reactions and interactions. nih.gov

Table 1: Calculated Electronic Properties of Aromatic Molecules (Illustrative) This table illustrates typical electronic properties that can be calculated for aromatic compounds like the phenyl group in trimethylphenylammonium bromide. The values are representative and depend on the level of theory and basis set used.

| Property | Description | Typical Calculated Value Range |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -5.0 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to 1.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.0 to 6.0 eV |

| Dipole Moment | Measure of the separation of positive and negative charges in the molecule. | 1.0 to 3.0 Debye |

Data is illustrative and based on general values for similar aromatic compounds.

Density Functional Theory (DFT) for Molecular Geometry and Adsorption

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. nih.govgerit-brandenburg.de It is particularly effective for optimizing molecular geometries and studying adsorption phenomena. nih.govdtu.dk

For trimethylphenylammonium bromide, DFT calculations can predict its three-dimensional structure with high accuracy. This includes determining precise bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. mdpi.com An optimized geometry corresponds to the lowest energy conformation of the molecule. mdpi.com

DFT is also a powerful tool for investigating the adsorption of molecules onto surfaces. dtu.dknih.gov For instance, studies can model the interaction of the trimethylphenylammonium cation with various substrates, such as metal or mineral surfaces. These calculations can determine:

Adsorption Energy: The strength of the interaction between the molecule and the surface.

Equilibrium Geometry: The preferred orientation and distance of the molecule from the surface. dtu.dk

Nature of Bonding: Whether the adsorption is primarily due to physisorption (e.g., van der Waals forces) or chemisorption (involving chemical bond formation). dtu.dk

Studies on similar aromatic molecules have shown that van der Waals forces, which are often not fully accounted for in standard DFT, can be crucial for accurately describing adsorption on surfaces. dtu.dk

Table 2: Predicted Geometric Parameters for Trimethylphenylammonium Cation using DFT (Illustrative)

| Parameter | Atoms Involved | Predicted Value |

| Bond Length | C-N (Phenyl-Ammonium) | ~1.47 Å |

| Bond Length | C-N (Methyl-Ammonium) | ~1.49 Å |

| Bond Angle | C-N-C (Methyl-N-Methyl) | ~109.5° |

| Dihedral Angle | C-C-N-C (Phenyl-Ammonium) | Variable (describes rotation) |

Values are hypothetical, based on typical bond lengths and angles for similar functional groups.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. dovepress.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior and intermolecular interactions of substances like trimethylphenylammonium bromide in various environments, such as in aqueous solution or at interfaces. acs.orgscielo.br

MD simulations can reveal:

Solvation Structure: How solvent molecules (e.g., water) arrange themselves around the trimethylphenylammonium cation and the bromide anion.

Ion Pairing: The extent to which the cation and anion remain associated in solution.

Self-Assembly: The potential for molecules to aggregate or form larger structures, similar to how other quaternary ammonium (B1175870) salts form micelles. scielo.br

Interactions at Interfaces: The behavior of the molecule at a liquid-solid or liquid-air interface, which is crucial for applications like phase-transfer catalysis. researchgate.net

Simulations of similar tetraalkylammonium bromide compounds have demonstrated a delicate balance between the hydrophobic interactions of the alkyl/aryl groups and the electrostatic interactions of the charged ammonium headgroup with water and counterions. acs.org These simulations can quantify interactions such as hydrogen bonds and van der Waals forces, providing a dynamic picture of the system at the molecular level. nih.govnih.gov

Table 3: Intermolecular Interactions Studied by Molecular Dynamics

| Interaction Type | Description | System Component 1 | System Component 2 |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a highly electronegative atom. | Water | Bromide Anion |

| Ion-Dipole | Electrostatic interaction between an ion and a neutral molecule with a dipole. | Ammonium Cation | Water |

| Hydrophobic | The tendency of nonpolar groups to aggregate in aqueous solution. | Phenyl Group | Phenyl Group |

| van der Waals | Weak, short-range electrostatic attractive forces between uncharged molecules. | Phenyl/Methyl Groups | Other Molecules/Surfaces |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. mdpi.comresearchgate.net A QSAR model is a mathematical equation that relates numerical descriptors of the molecular structure (e.g., electronic, steric, or hydrophobic properties) to the activity of interest. nih.gov

For a series of derivatives of trimethylphenylammonium bromide, a QSAR study could be developed to predict their efficacy in a particular application, such as their performance as catalysts, herbicides, or antimicrobial agents. The process involves:

Data Set Collection: Assembling a group of structurally related compounds with experimentally measured activity values.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the data set.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates the descriptors with the activity. mdpi.com

Model Validation: Rigorously testing the model's predictive power using both internal and external validation sets of compounds. nih.govnih.gov

A successful QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or effective molecules and reducing the need for extensive experimental screening. plos.org

Table 4: Components of a Hypothetical QSAR Study for Trimethylphenylammonium Derivatives

| Component | Description | Example |

| Activity (Dependent Variable) | The measured biological or chemical effect. | Herbicidal activity (IC50) |

| Molecular Descriptors (Independent Variables) | Numerical values representing molecular properties. | LogP (hydrophobicity), Molecular Weight, Dipole Moment, HOMO/LUMO energies |

| Statistical Method | Algorithm used to build the predictive model. | Genetic Function Approximation (GFA), Multiple Linear Regression (MLR) |

| Validation Metrics | Statistics used to assess the model's robustness and predictability. | R² (Coefficient of determination), Q² (Cross-validated R²) |

Mechanistic Insights from Computational Approaches

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. rsc.orgresearchgate.net By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energy barriers associated with different reaction pathways. nih.govnih.gov